3-Bromo-4-(2,2,2-trifluoro-ethoxy)-phenol
Description
3-Bromo-4-(2,2,2-trifluoroethoxy)phenol is a halogenated phenolic compound characterized by a bromine atom at the 3-position and a 2,2,2-trifluoroethoxy group at the 4-position of the aromatic ring. Its molecular formula is C₈H₆BrF₃O₂, with a molecular weight of 271.99 g/mol. The compound’s structure combines the electron-withdrawing effects of bromine and the trifluoroethoxy group, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPDLYLPIANQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2,2,2-trifluoro-ethoxy)-phenol typically involves the bromination of 4-(2,2,2-trifluoro-ethoxy)-phenol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(2,2,2-trifluoro-ethoxy)-phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenol group to a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols and reduced phenolic compounds.
Scientific Research Applications
3-Bromo-4-(2,2,2-trifluoro-ethoxy)-phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(2,2,2-trifluoro-ethoxy)-phenol involves its interaction with specific molecular targets. The bromine and trifluoroethoxy groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Substitution Patterns
4-(2,2,2-Trifluoroethoxy)phenol (CAS 129560-99-2)
- Molecular Formula : C₈H₇F₃O₂
- Molecular Weight : 192.14 g/mol
- Key Properties :
- Boiling point: 227.0°C (predicted)
- pKa: 9.97 (predicted)
- Density: ~1.4 g/cm³
- Structural Difference : Lacks the bromine substituent at the 3-position.
- Applications : Serves as a precursor in synthesizing trifluoroethoxy-substituted pharmaceuticals and agrochemicals .
2-(2,2,2-Trifluoroethoxy)phenol (CAS 160968-99-0)
- Molecular Formula : C₈H₇F₃O₂
- Molecular Weight : 192.14 g/mol
- Key Properties :
- Predicted pKa: ~10.2 (ortho substitution increases steric hindrance, slightly raising pKa compared to para isomer).
- Structural Difference : Trifluoroethoxy group at the 2-position.
- Applications: Used in synthesizing phenyl acetate derivatives with sedative/hypnotic activity .
Comparative Analysis
| Property | 3-Bromo-4-(2,2,2-Trifluoroethoxy)phenol | 4-(2,2,2-Trifluoroethoxy)phenol | 2-(2,2,2-Trifluoroethoxy)phenol |
|---|---|---|---|
| Molecular Weight | 271.99 g/mol | 192.14 g/mol | 192.14 g/mol |
| Substituent Positions | 3-Br, 4-OCH₂CF₃ | 4-OCH₂CF₃ | 2-OCH₂CF₃ |
| pKa (Predicted) | ~9.5 | 9.97 | ~10.2 |
| Boiling Point | ~240°C | 227°C | ~220°C |
| Electronic Effects | Strong electron-withdrawing (Br + CF₃) | Moderate electron-withdrawing | Moderate electron-withdrawing |
Key Observations :
- Bromination at the 3-position lowers the pKa compared to the non-brominated para isomer due to enhanced electron withdrawal.
- Ortho substitution (2-position) in 2-(2,2,2-trifluoroethoxy)phenol increases steric hindrance, slightly raising pKa and reducing boiling point compared to para isomers.
Brominated Phenolic Analogues
4-Bromo-2-methoxy-6-[(E)-[3-(trifluoromethyl)phenyl]iminomethyl]phenol (CAS 338750-60-0)
- Molecular Formula: C₁₅H₁₀BrF₃NO₂
- Molecular Weight : 398.15 g/mol
- Key Features : Contains a trifluoromethylphenyl imine group and methoxy substituent.
- Applications : Utilized in coordination chemistry and catalysis .
(E)-4-Bromo-2-(1-(3-fluorophenylimino)ethyl)phenol
- Molecular Formula: C₁₄H₁₁BrFNO
- Molecular Weight : 314.15 g/mol
- Key Features : Schiff base structure with a fluorophenyl group.
- Applications : Intermediate in synthesizing heterocyclic compounds .
Comparative Analysis
| Property | 3-Bromo-4-(2,2,2-Trifluoroethoxy)phenol | 4-Bromo-2-methoxy-6-...phenol | (E)-4-Bromo-2-...phenol |
|---|---|---|---|
| Functional Groups | Br, OCH₂CF₃ | Br, OCH₃, imine, CF₃ | Br, imine, F |
| Molecular Weight | 271.99 g/mol | 398.15 g/mol | 314.15 g/mol |
| Reactivity | Electrophilic aromatic substitution | Coordination chemistry | Schiff base formation |
Key Observations :
- The trifluoroethoxy group in the target compound offers greater stability compared to imine or methoxy groups in analogues.
- Bromine’s position influences regioselectivity in further functionalization.
Physicochemical and Pharmacological Considerations
- Solubility: The bromine and trifluoroethoxy groups reduce aqueous solubility compared to non-halogenated phenols.
- Stability : The trifluoroethoxy group res hydrolysis, while bromine may enhance susceptibility to nucleophilic attack.
- Pharmacological Potential: While 2-(2,2,2-trifluoroethoxy)phenol derivatives show sedative/hypnotic activity, the biological profile of 3-bromo-4-(2,2,2-trifluoroethoxy)phenol remains unexplored .
Biological Activity
3-Bromo-4-(2,2,2-trifluoro-ethoxy)-phenol is an organic compound notable for its unique chemical structure, which includes a bromine atom and a trifluoroethoxy group. This compound has garnered attention in various fields, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential applications in medicine and industry, and relevant research findings.
The molecular formula of this compound is C₉H₈BrF₃O₂, with a molecular weight of approximately 303.06 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and stability, which can influence its biological interactions.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules due to the following structural features:
- Bromine Atom : The bromine atom can participate in halogen bonding and may affect the compound's reactivity with proteins and nucleic acids.
- Trifluoroethoxy Group : This group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with cellular targets.
- Phenolic Hydroxyl Group : The hydroxyl group can form hydrogen bonds, contributing to the compound's ability to engage in biochemical interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study on related phenolic compounds found that those containing halogen substituents showed enhanced activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.
Anticancer Activity
Compounds featuring bromine and fluorinated groups have been explored for their anticancer potential. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are needed to elucidate these effects in specific cancer models .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| 4-Bromo-2-(trifluoromethyl)phenol | Antimicrobial | |
| 3-Bromoacetophenone | Anticancer | |
| Fluorinated Rhodamine Derivatives | Antibacterial and Anticancer |
Synthesis and Applications
The synthesis of this compound typically involves bromination of 4-(2,2,2-trifluoro-ethoxy)-phenol. This compound serves as a building block in organic synthesis and has potential applications in drug development due to its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
